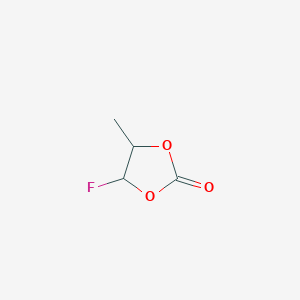
4-Fluoro-5-methyl-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable solid electrolyte interphase (SEI) layer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methyl-1,3-dioxolan-2-one can be synthesized through the direct fluorination of propylene carbonate. . The reaction conditions typically include the use of a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of fluoroacetic acid with carbon dioxide. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-Fluoro-5-methyl-1,3-dioxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is widely used in the production of lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable SEI layer
Mecanismo De Acción
The mechanism by which 4-Fluoro-5-methyl-1,3-dioxolan-2-one exerts its effects involves the formation of a stable SEI layer on the anode of lithium-ion batteries. This layer prevents the decomposition of the electrolyte and increases the efficiency of the charge and discharge cycles. The molecular targets and pathways involved include the interaction of the compound with the anode material and the formation of a passivation layer that enhances the battery’s performance and safety .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroethylene carbonate: Similar in structure and function, used as an electrolyte additive in lithium-ion batteries.
Propylene carbonate: Another carbonate compound used in battery electrolytes, but without the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-1,3-dioxolan-2-one is unique due to its ability to form a stable SEI layer, which significantly enhances the performance and safety of lithium-ion batteries. Its resistance to hydrolysis and stability under various conditions make it a preferred choice for use in high-performance battery applications .
Propiedades
| 114435-06-2 | |
Fórmula molecular |
C4H5FO3 |
Peso molecular |
120.08 g/mol |
Nombre IUPAC |
4-fluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
Clave InChI |
LECKFEZRJJNBNI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=O)O1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/no-structure.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
